molecular formula C20H11BrO5S B2591190 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 308299-33-4

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B2591190
CAS RN: 308299-33-4
M. Wt: 443.27
InChI Key: JNUOUEJACHRZPU-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a member of the chromone family and has a unique chemical structure that makes it an interesting subject of research.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • A concise method to synthesize chromen-4-ones with fused thiophene ring has been developed, utilizing the Suzuki–Miyaura reaction for constructing the core structure, which is related to the target compound in terms of synthetic methodology and application scope (Iaroshenko et al., 2012).

  • Research into intramolecular proton transfer (IPT) mechanisms of derivatives structurally similar to the target compound reveals insights into their photo-excitation and fluorescence properties, which may inform the design of materials or molecules with specific photophysical behaviors (Huang et al., 2017).

  • Photochemical synthesis techniques have been applied to similar compounds, resulting in high yields of products with potential applications as covert marking pigments due to their photophysical properties (Ulyankin et al., 2021).

  • The development of fluorescent probes based on similar chemical structures has been reported for the detection of thiophenol, highlighting potential applications in environmental monitoring and biological systems (Shen et al., 2020).

Novel Synthetic Routes and Applications

  • A study on palladium-catalyzed direct arylation polymerization showcases the synthesis of polymers from thiophene derivatives, emphasizing the versatility of these compounds in material science and polymer chemistry (Gobalasingham et al., 2016).

  • The synthesis of novel chromone-pyrimidine coupled derivatives highlights the potential of these compounds in drug discovery, with some showing promising antimicrobial and antifungal activities, which could lead to new therapeutic agents (Tiwari et al., 2018).

properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO5S/c21-14-4-1-2-5-15(14)26-17-11-24-16-10-12(7-8-13(16)19(17)22)25-20(23)18-6-3-9-27-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUOUEJACHRZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

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